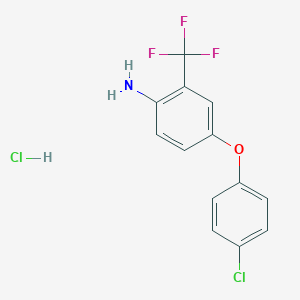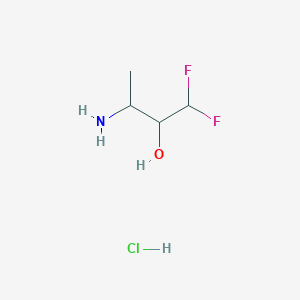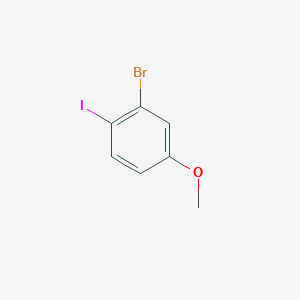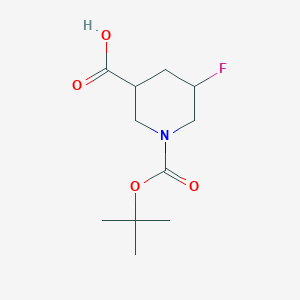
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride
Vue d'ensemble
Description
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride (4-CTA-HCl) is a synthetic organic compound with a wide range of applications in both scientific research and industrial processes. It is a white powder with a molecular weight of 375.92 g/mol and a melting point of 159-161°C. 4-CTA-HCl is an aromatic amine derivative, containing both an amine and a phenoxy group, which can be used as a building block for the synthesis of various organic compounds.
Applications De Recherche Scientifique
Pharmaceuticals
The trifluoromethyl group in 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride is increasingly significant in the development of pharmaceuticals. This compound can be used in the synthesis of various drugs, particularly those that require the introduction of a trifluoromethyl group to enhance their pharmacological properties . Its role in drug design is crucial due to its potential to improve the bioavailability and metabolic stability of therapeutic agents.
Agrochemicals
In agrochemical research, the compound finds application in the synthesis of pesticides and herbicides. The presence of the trifluoromethyl group is known to impart desirable properties such as increased potency and selectivity towards target pests or weeds . This can lead to the development of more effective and environmentally friendly agrochemicals.
Materials Science
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride: is utilized in materials science for the creation of advanced materials. Its chemical structure can contribute to the development of novel polymers with enhanced durability and chemical resistance. These materials can be applied in various industries, ranging from automotive to aerospace .
Organic Synthesis
This compound serves as a building block in organic synthesis. It is particularly valuable for introducing the trifluoromethyl group into organic molecules, which can significantly alter their chemical and physical properties. This is essential for the synthesis of complex organic compounds used in various scientific applications .
Life Sciences
In life sciences, 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride can be employed in biochemical studies and as a reagent in molecular biology experiments. It may be used to modify biomolecules or to study protein-ligand interactions, contributing to our understanding of biological systems .
Analytical Chemistry
The compound is also relevant in analytical chemistry, where it can be used as a standard or reference compound in the calibration of analytical instruments. Its well-defined structure and properties make it suitable for use in high-precision measurements and quality control processes .
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO.ClH/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17;/h1-7H,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOTTHAMWOCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1521020.png)
amine](/img/structure/B1521021.png)



![tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521029.png)




![2-Chloro-5-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1521038.png)

